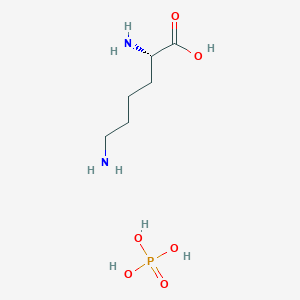
Lysine phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysine phosphate is a derivative of the essential amino acid lysine, where a phosphate group is attached to the lysine molecule. This compound plays a crucial role in various biological processes, including protein synthesis, enzyme activity regulation, and cellular signaling. This compound is particularly significant in the context of post-translational modifications, where it can influence protein function and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lysine phosphate can be synthesized through several methods. One common approach involves the phosphorylation of lysine using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction typically occurs under controlled conditions, including specific pH levels and temperatures, to ensure the efficient formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation. Genetically engineered strains of bacteria or yeast are used to overproduce lysine, which is then chemically phosphorylated. This method is cost-effective and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Lysine phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert this compound back to its non-phosphorylated form.
Substitution: The phosphate group in this compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be employed to substitute the phosphate group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lysine derivatives with altered functional groups, while substitution reactions can produce a wide range of lysine-based compounds.
Aplicaciones Científicas De Investigación
Lysine phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying phosphorylation mechanisms.
Biology: this compound is involved in studying protein phosphorylation and its effects on cellular processes.
Medicine: It has potential therapeutic applications, including the development of drugs targeting phosphorylated proteins.
Industry: this compound is used in the production of various biochemicals and as a component in nutritional supplements.
Mecanismo De Acción
Lysine phosphate exerts its effects primarily through its role in protein phosphorylation. The phosphate group can alter the conformation and activity of proteins, influencing their interactions and functions. This modification is crucial for regulating enzyme activity, signal transduction pathways, and other cellular processes. The molecular targets of this compound include various enzymes and receptors involved in these pathways.
Comparación Con Compuestos Similares
Lysine: The non-phosphorylated form of lysine, which lacks the phosphate group.
Phosphoserine: Another phosphorylated amino acid, where the phosphate group is attached to serine instead of lysine.
Phosphothreonine: Similar to phosphoserine, but with the phosphate group attached to threonine.
Uniqueness: Lysine phosphate is unique due to its specific role in protein phosphorylation and its ability to influence a wide range of biological processes. Unlike other phosphorylated amino acids, this compound can interact with different molecular targets and pathways, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
94160-16-4 |
|---|---|
Fórmula molecular |
C6H17N2O6P |
Peso molecular |
244.18 g/mol |
Nombre IUPAC |
[(1S)-5-amino-1-carboxypentyl]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C6H14N2O2.H3O4P/c7-4-2-1-3-5(8)6(9)10;1-5(2,3)4/h5H,1-4,7-8H2,(H,9,10);(H3,1,2,3,4)/t5-;/m0./s1 |
Clave InChI |
XAHQYEAIJGTPET-JEDNCBNOSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.OP(=O)(O)O |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)[NH3+].OP(=O)(O)[O-] |
SMILES canónico |
C(CCN)CC(C(=O)O)[NH3+].OP(=O)(O)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lysine phosphate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















